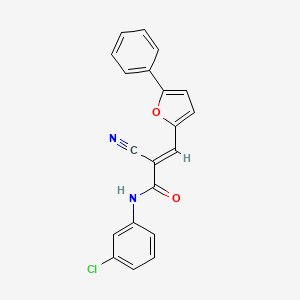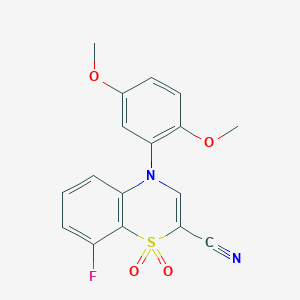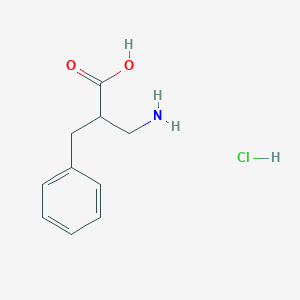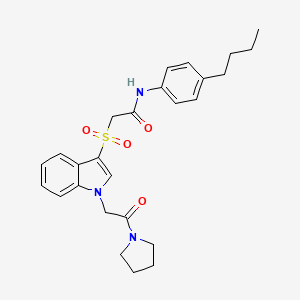
(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide
カタログ番号 B2409429
CAS番号:
304896-17-1
分子量: 348.79
InChIキー: AKAXVBKTFDNURX-RVDMUPIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide is an organic compound with the chemical formula C20H13ClN2O. It is also known as CHMFL-ABL-121 or ABL-121. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Insights: The synthesis and characterization of compounds closely related to (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide have been explored. For instance, Johnson et al. (2006) detailed the synthesis of a similar compound, highlighting the structural analysis using various spectrometric techniques and crystallography (Johnson et al., 2006).
Antimalarial Activity
- Potential in Antimalarial Therapy: Research by Kos et al. (2022) investigated the antimalarial activity of N-phenyl-substituted cinnamanilides, related to the compound . The study found that several derivatives exhibited promising IC50 values, suggesting a potential role in antimalarial treatments (Kos et al., 2022).
Anticonvulsant and Analgesic Potential
- Anticonvulsant and Analgesic Applications: Gunia-Krzyżak et al. (2017) explored the anticonvulsant activity of (E)-N-cinnamoyl aminoalkanols derivatives, closely related to the target compound. Their findings indicated significant anticonvulsant effects in rodent models, suggesting potential therapeutic uses in treating seizures (Gunia-Krzyżak et al., 2017).
Antibacterial and Antimicrobial Effects
- Antibacterial and Antimicrobial Activity: Strharsky et al. (2022) conducted a study on the biological activities of chlorinated N-arylcinnamamides. This research revealed a broad spectrum of antibacterial efficacy against several strains, including MRSA, which could inform the development of new antimicrobial agents (Strharsky et al., 2022).
Anti-Inflammatory Properties
- Investigations into Anti-Inflammatory Effects: Research by Hošek et al. (2019) on ring-substituted N-arylcinnamanilides, which are structurally similar to the target compound, demonstrated significant anti-inflammatory potential. These findings suggest possible applications in treating inflammation-related conditions (Hošek et al., 2019).
Monoamine Oxidase Inhibition
- Inhibition of Monoamine Oxidase: A study by Legoabe et al. (2011) investigated the inhibitory effects of anilide derivatives on monoamine oxidase. They discovered that certain derivatives selectively inhibited MAO-B, indicating potential applications in neurological disorders or depression treatment (Legoabe et al., 2011).
Herbicidal Activity
- Herbicidal Applications: Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to the target compound, showed significant herbicidal activities. This implies potential use in agricultural applications (Wang et al., 2004).
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-7-4-8-17(12-16)23-20(24)15(13-22)11-18-9-10-19(25-18)14-5-2-1-3-6-14/h1-12H,(H,23,24)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXVBKTFDNURX-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide | |
CAS RN |
304896-17-1 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-2-CYANO-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,4-Dimethylthioanisole
65398-69-8
3-Amino-2-benzylpropanoic acid hydrochloride
1010806-95-7; 1276055-51-6; 26250-89-5; 95598-13-3



![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
